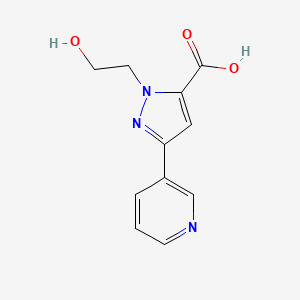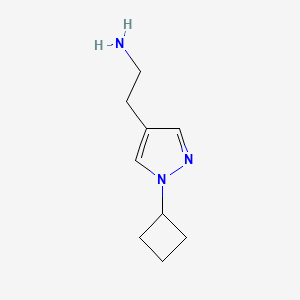
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Übersicht
Beschreibung
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine, commonly known as CBPEA, is an organic compound belonging to the pyrazole family. It has a wide range of applications in scientific research and is used as a tool for studying biochemical and physiological processes. CBPEA is a versatile compound and can be used to study a variety of biological processes, including enzyme inhibition, enzyme activation, and protein-protein interaction.
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The compound can be used in one-pot condensation reactions with o-phenylenediamine in the presence of chloro(trimethyl)silane to synthesize previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles . This synthesis method offers a straightforward approach to creating benzimidazole derivatives that can serve as pharmacophores in medicinal chemistry.
Development of CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a protein kinase that plays a crucial role in cell cycle regulation. Inhibitors targeting CDK2 have potential as anticancer agents. The compound has been used to derive N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines , which exhibit potent CDK2 inhibitory activity. This highlights the compound’s role in the development of new cancer treatments, particularly for overcoming resistance to existing CDK4/6 inhibitors .
Antiproliferative Activity Against Cancer Cell Lines
The aforementioned N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from the compound, have shown sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. This suggests that the compound can be foundational in creating molecules that effectively inhibit the growth of cancer cells .
Bioisosteric Replacement in Drug Design
Bioisosterism is a strategy used in drug design to improve the pharmacological profile of a lead compound. The pyrazole moiety, which is part of the compound’s structure, is often used as a bioisostere during lead optimization. It has been featured in various drugs, including kinase inhibitors like crizotinib and erdafitinib, indicating the compound’s potential in the design of new therapeutic agents .
Pharmacological Properties Exploration
Compounds containing the pyrazole ring, such as the one being analyzed, are known to possess a variety of pharmacological properties, including anti-inflammatory, antidiabetic, analgesic, and antitumor activities. This makes the compound a valuable tool for pharmacological studies aimed at discovering and understanding these effects .
Synthetic Methodology Research
The compound can also be used in research focused on developing new synthetic methodologies. For instance, it can be involved in studies exploring condensation reactions under mild conditions with inexpensive reagents, contributing to the advancement of synthetic organic chemistry .
Eigenschaften
IUPAC Name |
2-(1-cyclobutylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-4-8-6-11-12(7-8)9-2-1-3-9/h6-7,9H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADYZXUWMORLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




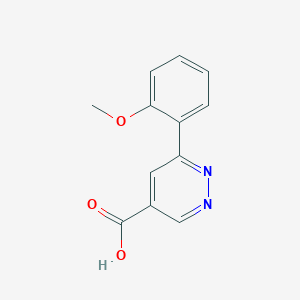
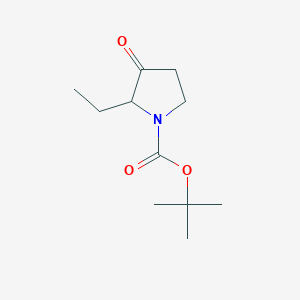
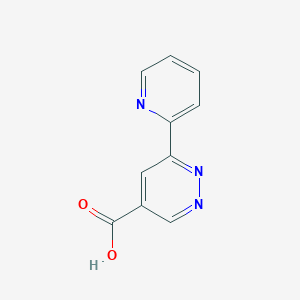

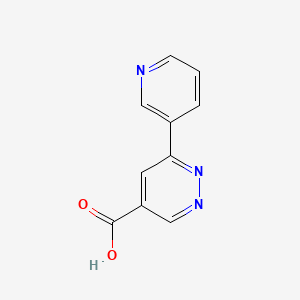
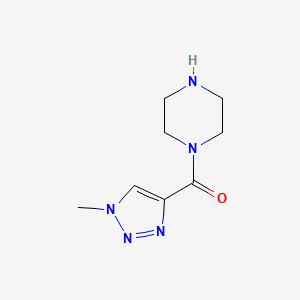

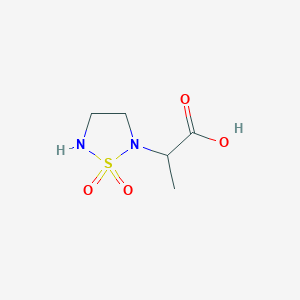
![3-(3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1470276.png)



